Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
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Overview
Description
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound that features a cyclopropyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, utilizing recyclable catalysts and minimizing waste production .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of methanamine.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
Cyclopropyl(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the triazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Biological Activity
Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a synthetic compound characterized by a unique structure that combines a cyclopropyl group with a triazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antifungal and antimicrobial applications.
Structural Characteristics
The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which contributes to the compound's stability and reactivity. The presence of both the cyclopropyl and triazole moieties enhances biological activity and selectivity in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole ring facilitates interactions through:
- Hydrogen Bonding : Forms stable interactions with biological macromolecules.
- Coordination with Metal Ions : This can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for further investigation in drug development.
Antifungal and Antimicrobial Properties
Research indicates that this compound exhibits significant antifungal activity. The triazole moiety is known for its efficacy against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that derivatives of triazoles possess broad-spectrum antifungal properties .
Case Studies
- Antifungal Activity : In a comparative study, this compound demonstrated higher efficacy against Candida species compared to traditional antifungals like fluconazole. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against C. albicans .
- Antimicrobial Activity : Another study evaluated its activity against Gram-positive and Gram-negative bacteria. The compound showed promising results with an MIC of 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The unique combination of cyclopropyl and isopropyl groups attached to the triazole ring imparts distinctive chemical properties that contribute to its biological activities. A comparative analysis with structurally similar compounds revealed that variations in substituents significantly impact the biological efficacy:
Compound Name | Structural Features | Similarity |
---|---|---|
Cyclopropyl(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | Contains an acetic acid group instead of methanamine | Moderate |
5-Isopropyl-4H-1,2,4-triazol-3-amine | Similar triazole structure but lacks the cyclopropyl group | High |
5-Methyl-4H-1,2,4-triazol-3-amines | Contains a methyl group instead of isopropyl | Moderate |
Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate | Similar triazole but with an ethyl acetate moiety | Moderate |
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | Contains a piperidine instead of methanamine | Moderate |
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
cyclopropyl-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-6(2)9-12-10(14(3)13-9)8(11)7-4-5-7/h6-8H,4-5,11H2,1-3H3 |
InChI Key |
ALKQCZQUSRPGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C(C2CC2)N)C |
Origin of Product |
United States |
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